molecular formula C14H18BrNO2 B2523312 Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 2059938-18-8

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B2523312
CAS No.: 2059938-18-8
M. Wt: 312.207
InChI Key: KNSSXPAAXKJIFJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate (CAS 2059938-18-8) is a brominated, Boc-protected tetrahydroquinoline derivative of significant interest in organic synthesis and medicinal chemistry research . This compound serves as a versatile synthetic intermediate and building block for the construction of more complex nitrogen-containing heterocycles . The tetrahydroquinoline core is a privileged scaffold found in numerous compounds with diverse biological activities, including antitumor, antimicrobial, and antiviral agents, making this bromo-derivative a valuable precursor in drug discovery efforts . Furthermore, functionalized tetrahydroquinolines are actively researched for their utility in material science, such as in the development of organic sensitizers for dye-sensitized solar cells and as components in molecular glasses . The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid structural diversification . Researchers utilize this compound to explore structure-activity relationships and develop new therapeutic candidates or functional materials. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use.

Properties

IUPAC Name

tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-5,8,10,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSSXPAAXKJIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₈BrNO₂
  • CAS Number : 1131594-59-6
  • Molecular Weight : 300.21 g/mol
  • Structure : The compound features a tetrahydroquinoline core with a tert-butyl ester and a bromine substituent, which contributes to its reactivity and biological activity.

Medicinal Chemistry

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been explored for its potential as a pharmacological agent. Its structural similarity to known bioactive compounds allows it to be investigated for various therapeutic effects.

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacteria. Its ability to inhibit biofilm formation in drug-resistant strains has been documented, indicating its potential as a treatment for infections caused by resistant pathogens .

Biochemical Studies

The compound serves as a valuable tool in biochemical research due to its ability to interact with biological systems.

  • Quorum Sensing Inhibition : Research indicates that this compound can act as a quorum sensing inhibitor (QSI), reducing virulence factors in bacteria such as Chromobacterium violaceum. This property is crucial for developing new strategies to combat bacterial infections without relying solely on traditional antibiotics .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science.

  • Polymer Chemistry : this compound can be utilized in the synthesis of novel polymers with specific functional properties. Its reactivity can be harnessed to create materials with tailored characteristics for use in coatings or biomedical devices.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial AgentExhibits activity against drug-resistant bacteria
Biochemical StudiesQuorum Sensing InhibitionReduces virulence factors significantly
Materials SciencePolymer SynthesisPotential for creating novel functional materials

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against C. violaceum. Results showed that at specific concentrations, the compound inhibited biofilm formation and reduced the production of virulence factors by up to 80% compared to controls. This highlights its potential role in treating infections caused by biofilm-forming pathogens .

Case Study 2: Polymer Development

In polymer chemistry applications, this compound was incorporated into polymer matrices to enhance mechanical properties and biocompatibility. The resulting materials demonstrated improved performance in biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity to biological targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate:

Compound Name Molecular Formula Substituents Key Features
Methyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate () C₁₁H₁₂BrNO₂ Methyl ester at 4-position, Br at 6-position Smaller ester group reduces lipophilicity; molecular weight = 270.12 g/mol .
tert-Butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate () C₁₄H₁₈BrNO₂ Isoquinoline core, Br at 6-position Positional isomerism (carboxylate at 3 vs. 4) alters ring conformation.
Methyl (R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate () Not provided Chiral center at 3-position, methyl ester Stereochemistry may influence biological target binding.
Critical Analysis :
  • Ester Group Impact : Replacing the methyl ester () with tert-butyl (target compound) increases hydrophobicity, which can enhance blood-brain barrier penetration in CNS-targeted drugs.
  • Isoquinolines are common in alkaloid-derived therapeutics, whereas quinolines are prevalent in antimalarials.
Stability and Reactivity :
  • The tert-butyl group confers resistance to hydrolysis compared to methyl esters, making the target compound more suitable for prolonged storage.
  • The bromine atom at the 6-position serves as a handle for further functionalization (e.g., Suzuki coupling), a feature shared across all analogs.

Biological Activity

Tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C14H18BrNO2
  • Molecular Weight: 312.21 g/mol

The synthesis of this compound typically involves the bromination of tetrahydroquinoline derivatives followed by esterification. Common reagents include N-bromosuccinimide (NBS) in dichloromethane (DCM) at low temperatures .

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. The bromine atom and the tert-butyl ester group significantly influence its reactivity and binding affinity to biological targets. The compound has been shown to inhibit various enzymes and receptors involved in disease processes.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa12100

These results suggest that the compound could be a potential lead for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated against various human cancer cell lines:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)5.0
PC-3 (Prostate Cancer)7.5
HCT 15 (Colon Cancer)6.0

The compound showed significant cytotoxicity compared to standard chemotherapeutics .

Case Studies and Research Findings

  • Study on NF-κB Inhibition:
    A study published in the Journal of Medicinal Chemistry highlighted that derivatives of tetrahydroquinolines, including this compound, were among the most potent inhibitors of LPS-induced NF-κB transcriptional activity. This suggests a mechanism for anti-inflammatory effects .
  • Antiviral Potential:
    Preliminary investigations into the antiviral properties of this compound have shown promise against certain viral infections. Further studies are required to elucidate its mechanism and efficacy against specific viral targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylate, and how do reaction conditions influence yield?

  • Synthesis Overview : The compound is synthesized via multi-step protocols involving bromination of tetrahydroquinoline precursors. Key steps include:

  • Cyclization : Formation of the tetrahydroquinoline core using acid-catalyzed cyclization of substituted anilines.
  • Bromination : Electrophilic aromatic substitution at the 6-position using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled pH (e.g., acetic acid) .
  • Esterification : Introduction of the tert-butyl carboxylate group via coupling with tert-butyl chloroformate in dichloromethane or acetonitrile .
    • Optimization : Yield depends on temperature (typically 0–25°C for bromination), solvent polarity (aprotic solvents enhance electrophilic substitution), and stoichiometric ratios (excess bromine derivatives improve regioselectivity) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Primary Methods :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., bromine at C6, tert-butyl at C4). Key signals include:
  • δ\delta 1.45 ppm (s, 9H, tert-butyl) .
  • δ\delta 4.20–4.50 ppm (m, 2H, tetrahydroquinoline CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C14H18BrNO2\text{C}_{14}\text{H}_{18}\text{BrNO}_2, MW 312.2) and fragmentation patterns (e.g., loss of tert-butyl group: M+57\text{M}^+ - 57) .
    • Advanced Techniques :
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between quinoline and carboxylate groups) using SHELX software .

Q. How does the bromine substituent influence reactivity in downstream functionalization?

  • Electrophilic Effects : Bromine’s electron-withdrawing nature activates the quinoline core for nucleophilic aromatic substitution (e.g., Suzuki coupling at C6) .
  • Steric Considerations : The tert-butyl group at C4 hinders axial approaches, favoring reactions at the less hindered C6 position .
  • Example Reaction :

  • Cross-Coupling : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives for drug discovery .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved for this compound?

  • Case Study : Discrepancies in reported antimicrobial activity (e.g., Gram-positive vs. Gram-negative efficacy) may arise from:

  • Assay Variability : Differences in bacterial strains or culture conditions .
  • Solubility Limitations : The tert-butyl group enhances lipophilicity but reduces aqueous solubility, affecting bioavailability .
    • Resolution Strategy :
  • Standardized Assays : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing .
  • Prodrug Design : Introduce hydrophilic moieties (e.g., phosphate esters) to improve solubility .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking :

  • Targets : Enzymes like topoisomerase II or kinases (common quinoline targets) .
  • Software : AutoDock Vina or Schrödinger Suite models hydrogen bonding between the carboxylate and active-site residues (e.g., Lys352 in topoisomerase II) .
    • MD Simulations : Reveal stability of ligand-protein complexes over 100 ns trajectories, highlighting key interactions (e.g., bromine’s halogen bonding) .

Q. How can synthetic pathways be optimized for scalability while maintaining enantiomeric purity?

  • Challenges : Racemization during esterification or cyclization steps .
  • Solutions :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization .
  • Process Analytics : In-line FTIR monitors reaction progress to minimize byproducts .
    • Case Data :
ParameterBatch 1 (Non-optimized)Batch 2 (Optimized)
Yield45%78%
Enantiomeric Excess82%99%
Purity (HPLC)90%99.5%
Source: Adapted from

Methodological Guidelines

  • Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities .
  • Reaction Troubleshooting : Use TLC or LC-MS to detect intermediates in failed syntheses .

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